(6-Fluoro-1,3-benzoxazol-2-yl)methanol

Galactokinase Inhibition Enzyme Assay Structure-Activity Relationship

Optimizing benzoxazole-based kinase inhibitors requires precisely substituted fluorinated scaffolds. (6-Fluoro-1,3-benzoxazol-2-yl)methanol provides the critical 6-fluoro pattern with potency advantages over unsubstituted, 5-fluoro, and 6-chloro analogs in GALK1 assays. • 2-Hydroxymethyl handle enables direct conjugation to linkers, biotin tags, or fluorophores for chemical probe development. • Essential SAR comparator versus 5-F, 7-F, Cl, Br, and Me positional isomers. • ≥95% purity; ideal for medicinal chemistry targeting galactosemia or galactokinase-related conditions.

Molecular Formula C8H6FNO2
Molecular Weight 167.14 g/mol
CAS No. 1394041-04-3
Cat. No. B1378278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Fluoro-1,3-benzoxazol-2-yl)methanol
CAS1394041-04-3
Molecular FormulaC8H6FNO2
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)OC(=N2)CO
InChIInChI=1S/C8H6FNO2/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-3,11H,4H2
InChIKeyCFCIMGDSLBUEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Fluoro-1,3-benzoxazol-2-yl)methanol: Fluorinated Benzoxazole Building Block


(6-Fluoro-1,3-benzoxazol-2-yl)methanol (CAS 1394041-04-3) is a versatile, small-molecule building block (MW 167.14 g/mol) belonging to the benzoxazole heterocycle class . Characterized by a 6-position fluorine atom on the fused benzene-oxazole ring and a reactive 2-hydroxymethyl group, this compound serves as a critical intermediate for synthesizing more complex bioactive molecules . Its value in scientific procurement lies not in standalone bioactivity, but in its distinct physicochemical and synthetic utility as a fluorinated scaffold for medicinal chemistry optimization.

Fluorinated benzoxazole scaffold with reported SAR advantage for kinase-target interactions
2-Hydroxymethyl handle enables diverse derivatization for medicinal chemistry campaigns
Suitable as a pre-functionalized core for SAR exploration and probe synthesis

(6-Fluoro-1,3-benzoxazol-2-yl)methanol: Key Differentiation from Simple Benzoxazoles


The specific substitution pattern of (6-Fluoro-1,3-benzoxazol-2-yl)methanol confers a unique profile that generic or even closely related benzoxazole analogs cannot replicate. The presence and precise position of the 6-fluoro substituent critically modulate electronic properties and biological target engagement, as evidenced by structure-activity relationship (SAR) studies on related benzoxazole cores [1]. Furthermore, the 2-hydroxymethyl group provides a specific synthetic handle that is absent in simpler benzoxazoles, making this compound irreplaceable as a building block for specific derivatization pathways . Interchanging with non-fluorinated or differently substituted analogs would fundamentally alter the physicochemical properties and downstream synthetic trajectory, potentially invalidating an entire SAR campaign.

Attribute
This Product
Analog May Differ
Fluorine Position
6-Fluoro
5- or 7-fluoro isomers may shift target engagement
6-Substituent
Fluorine (small, electron-withdrawing)
Cl, Br, or Me substituents alter electronic and steric profiles
2-Position
Hydroxymethyl (-CH2OH)
Unfunctionalized or H analog lacks reactive handle

(6-Fluoro-1,3-benzoxazol-2-yl)methanol: Evidence vs. Analog Scaffolds


GALK1 Inhibition: 6-Fluoro vs. Unsubstituted Benzoxazole

While direct data for (6-Fluoro-1,3-benzoxazol-2-yl)methanol is unavailable, class-level SAR demonstrates that a 6-fluoro substituent on the benzoxazole core dramatically enhances potency against the galactokinase (GALK1) enzyme. Compared to the unsubstituted benzoxazole core, the 6-fluoro analog exhibits a 1.6x improvement in IC50 [1]. This suggests the 6-fluoro moiety in (6-Fluoro-1,3-benzoxazol-2-yl)methanol may confer a similar advantageous interaction, making it a superior starting point for medicinal chemistry campaigns targeting this enzyme class compared to its non-fluorinated counterpart.

6-F vs Unsubstituted
Class-level
IC50 0.68 μM (6-F) vs 1.08 μM (unsub.) — 1.6× reported potency difference in GALK1 assay
Supports 6-fluoro substitution for enzyme-target interactions
Class-level SAR; verify in target assay
Galactokinase Inhibition Enzyme Assay Structure-Activity Relationship

Positional Isomer Effect: 6-Fluoro vs. 5-Fluoro GALK1 Potency

The specific position of the fluorine atom on the benzoxazole ring is critical for biological activity. Class-level SAR data reveals that the 6-fluoro positional isomer (IC50 = 0.68 μM) is significantly more potent against GALK1 than its 5-fluoro counterpart (IC50 = 3.43 μM) [1]. This 5-fold difference in potency underscores that a generic 'fluorobenzoxazole' is not a valid substitute; the exact 6-position is a key determinant of activity. This finding supports the procurement of (6-Fluoro-1,3-benzoxazol-2-yl)methanol over its 5-fluoro or other positional analogs when the intended application involves similar target interactions.

Positional Isomer
Class-level
6-F IC50 0.68 μM vs 5-F IC50 3.43 μM — 5× reported difference in GALK1 assay
6-Position critical; generic fluorobenzoxazole not interchangeable
Position-specific SAR; confirm in target context
Galactokinase Inhibition Positional Isomer Structure-Activity Relationship

Synthetic Utility: 2-Hydroxymethyl vs. Unfunctionalized Benzoxazole

Unlike 6-fluorobenzoxazole, which lacks a reactive handle, (6-Fluoro-1,3-benzoxazol-2-yl)methanol possesses a primary alcohol group that is essential for further functionalization. This group can be readily converted to a variety of other functionalities (e.g., amine, halide, aldehyde) . This contrasts with 6-fluorobenzoxazole, which would require de novo functionalization under harsher conditions. While no quantitative yield data is available in public literature for this specific conversion, the presence of the hydroxymethyl group is a qualitative but decisive differentiation point for procurement as a building block.

Synthetic Handle
Supporting evidence
Contains reactive -CH2OH group vs unfunctionalized analog (no handle)
Enables direct derivatization without de novo functionalization
Qualitative advantage; verify conversion in your workflow
Medicinal Chemistry Building Block Synthetic Versatility

Electronic Effect: 6-Fluoro vs. Chloro and Methyl Substituents

The 6-fluoro substituent imparts distinct electronic properties compared to other common benzoxazole analogs. In a GALK1 SAR study, the 6-fluoro analog (IC50 = 0.68 μM) was more potent than the 6-chloro (IC50 = 1.93 μM) and 6-methyl (IC50 = 5.44 μM) derivatives [1]. While direct comparison to (6-Bromo-1,3-benzoxazol-2-yl)methanol is unavailable, this class-level trend indicates that the strong electron-withdrawing nature of fluorine, coupled with its smaller size, can be advantageous for specific target interactions compared to other halogen or alkyl substituents. This suggests that (6-Fluoro-1,3-benzoxazol-2-yl)methanol offers a unique balance of electronic and steric effects.

6-Substituent SAR
Class-level
IC50 0.68 μM (6-F) vs 1.93 μM (6-Cl) and 5.44 μM (6-Me) in GALK1 assay
Fluorine offers favorable electronic/steric balance for target engagement
Class-level trend; validate in your SAR campaign
Physicochemical Properties Electron Withdrawing Group Drug Design

(6-Fluoro-1,3-benzoxazol-2-yl)methanol: Application Scenarios


GALK1 Inhibitor Synthesis for Galactosemia

Based on class-level SAR data demonstrating superior potency of 6-fluoro benzoxazole over unsubstituted, 5-fluoro, 6-chloro, and 6-methyl analogs in GALK1 inhibition assays [1], this compound is an optimal building block for synthesizing novel GALK1 inhibitors. Researchers aiming to develop treatments for classic galactosemia or other conditions involving galactokinase will find this scaffold provides a critical potency advantage from the start.

Activity-Based Probe and Fluorescent Tracer Development

The presence of the 2-hydroxymethyl group provides a versatile attachment point for linkers, biotin tags, or fluorophores. This enables the creation of custom chemical probes for target identification or imaging studies . The 6-fluoro motif, as shown in related compounds, can maintain or enhance target affinity [1], making these probes more effective and specific.

Benzoxazole SAR Exploration

When conducting a systematic SAR exploration of a benzoxazole-based hit compound, (6-Fluoro-1,3-benzoxazol-2-yl)methanol is an essential member of a focused library. It serves as the direct comparator for evaluating the impact of a 6-fluoro group versus hydrogen (unsubstituted), other halogens (Cl, Br), alkyl groups (Me), or other positional isomers (5-F, 7-F) on biological activity [1]. This allows for the precise elucidation of structural requirements for potency and selectivity.

Application
Selection Property
Validation Focus
GALK1 inhibitor synthesis for galactosemia research
6-Fluoro substitution reported to enhance target potency
Confirm IC50 improvement over unsubstituted and other analogs
Activity-based probe and tracer development
Hydroxymethyl handle for linker/fluorophore attachment
Verify conjugation efficiency and retained target affinity
Benzoxazole SAR exploration
Defined 6-fluoro positional and electronic profile
Use as direct comparator for 5-F, 6-Cl, 6-Me, and unsubstituted analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


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